molecular formula C22H19N3O4 B2974064 5-(9H-Fluoren-9-ylmethoxycarbonyl)-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-4-carboxylic acid CAS No. 2309445-74-5

5-(9H-Fluoren-9-ylmethoxycarbonyl)-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-4-carboxylic acid

Cat. No.: B2974064
CAS No.: 2309445-74-5
M. Wt: 389.411
InChI Key: ZWEMTYCPJUZSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused pyrrolopyrazole core (4,6-dihydropyrrolo[3,4-c]pyrazole) with three key functional groups:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A widely used acid-labile protecting group in peptide synthesis, enabling selective deprotection under mild conditions .
  • Methyl group: At the 1-position, which may enhance steric stability or modulate solubility.
  • Carboxylic acid: At the 4-position, offering reactivity for conjugation or salt formation.

The Fmoc group suggests its utility in solid-phase synthesis or as a building block for bioactive molecules.

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-24-19-11-25(20(21(26)27)17(19)10-23-24)22(28)29-12-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-10,18,20H,11-12H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEMTYCPJUZSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(9H-Fluoren-9-ylmethoxycarbonyl)-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications.

The compound is characterized by the following chemical structure and properties:

  • Molecular Formula : C27H24N2O4
  • Molecular Weight : 440.49 g/mol
  • CAS Number : 1070774-51-4
  • Purity : Typically >95% (HPLC) .

Antifungal Activity

Recent studies have highlighted the antifungal properties of related pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various phytopathogenic fungi. In a comparative analysis, certain derivatives exhibited lower EC50 values than established fungicides like boscalid, indicating enhanced efficacy .

CompoundEC50 (µg/mL)Fungal Species Tested
This compound5.50Colletotrichum orbiculare
Boscalid83.61Rhizoctonia solani
Compound X (similar structure)14.40Phytophthora infestans

The antifungal activity is hypothesized to be linked to the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. Molecular docking studies suggest that the carbonyl oxygen atom in these compounds forms hydrogen bonds with critical amino acids in the enzyme's active site, thus disrupting its function .

Case Study 1: Synthesis and Testing

A study conducted by Shijie Du et al. synthesized various pyrazole derivatives and evaluated their antifungal activity against seven phytopathogenic fungi. The results indicated that compounds with specific substituents exhibited significantly higher antifungal activity compared to traditional fungicides .

Case Study 2: Structure-Activity Relationship (SAR)

Research on structure-activity relationships revealed that modifications in the molecular structure of pyrazole derivatives could enhance their biological activity. For example, the introduction of difluoromethyl groups was shown to improve antifungal potency and broaden the spectrum of activity against resistant strains .

Comparison with Similar Compounds

Comparison with Pyrazole Carboxylic Acid Derivatives

Compound : 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylic acid

Property Target Compound 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylic acid
Core Structure Fused pyrrolopyrazole Monocyclic pyrazole
Protecting Group Fmoc (acid-labile) Boc (base-labile)
Carboxylic Acid Position 4-position 4-position
Substituent 1-methyl N-Boc-piperidinyl
Synthesis Likely via Suzuki coupling (analogous to ) Hydrolysis of ester precursors under basic conditions
Applications Peptide synthesis, drug discovery Intermediate for chiral ligands or catalysts

Key Differences :

  • The Boc group in the analog is base-sensitive, whereas Fmoc in the target compound requires acidic conditions for removal. This distinction is critical in multi-step syntheses to avoid premature deprotection.
  • The fused pyrrolopyrazole core may confer greater rigidity and electronic diversity compared to the monocyclic pyrazole.

Comparison with Fmoc-Protected Piperazine Derivatives

Compound : 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid

Property Target Compound 2-[4-(Fmoc-piperazin-1-yl)]acetic acid
Core Structure Pyrrolopyrazole Piperazine
Functional Group Carboxylic acid Acetic acid
Fmoc Position 5-position (on pyrrolopyrazole) Piperazine nitrogen
Reactivity Acid for conjugation Acetic acid for linker applications
Applications Heterocyclic drug candidates Peptide-like linkers or spacers

Key Differences :

  • The acetic acid group in the piperazine analog is more flexible, favoring its use as a spacer in bioconjugation.

Comparison with Carbazole Derivatives ()

Compound : 1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b)

Property Target Compound Carbazole Derivative (7b)
Core Structure Pyrrolopyrazole Carbazole
Functional Groups Fmoc, methyl, carboxylic acid Nitro, methoxy, fluoro, methyl
Aromatic System Bicyclic (5-5 fused) Tricyclic (6-6-6 fused)
Synthesis Likely cross-coupling (e.g., Suzuki) Suzuki-Miyaura coupling
Applications Synthetic intermediates Photovoltaic materials, OLEDs

Key Differences :

  • Carbazoles exhibit extended conjugation, making them suitable for optoelectronic applications, whereas pyrrolopyrazoles may prioritize bioactivity.
  • The nitro and fluoro groups in 7b enhance electron-withdrawing properties, unlike the electron-rich Fmoc group in the target compound.

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s Fmoc group allows orthogonal protection strategies in peptide synthesis, contrasting with Boc-protected analogs requiring distinct deprotection conditions .
  • Structural Rigidity: The fused pyrrolopyrazole core may improve binding affinity in drug design compared to monocyclic pyrazoles or flexible piperazines.
  • Solubility and Stability : The methyl group and carboxylic acid could enhance aqueous solubility relative to carbazole derivatives, which are often highly hydrophobic .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(Fmoc)-protected pyrrolo-pyrazole derivatives, and how are critical intermediates validated?

  • Methodology : The compound can be synthesized via multi-step protocols involving heterocyclization and Fmoc protection. For example:

  • Paal-Knorr pyrrole synthesis is used to form the pyrrole core, followed by chloroacylation and cyclization to introduce the pyrazole ring (similar to methods in ).
  • Fmoc protection is typically applied using 9-fluorenylmethyl chloroformate under basic conditions (e.g., NaHCO₃/DMF) to protect amines, as seen in Fmoc-related syntheses ().
  • Validation : Intermediates are confirmed via HPLC purity checks (>95%) and structural characterization using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) ().

Q. How should researchers handle the Fmoc group during synthesis to prevent premature deprotection?

  • Methodology :

  • Use mild bases (e.g., DIEA) and avoid prolonged exposure to nucleophiles (e.g., primary amines) during reactions .
  • Conduct reactions in anhydrous solvents (e.g., DCM, DMF) under inert gas (N₂/Ar) to minimize hydrolysis ( ) .
  • Monitor reaction progress via TLC or LC-MS to detect unintended deprotection.

Q. What purification strategies are effective for isolating this compound, especially when dealing with polar byproducts?

  • Methodology :

  • Reverse-phase flash chromatography (C18 silica, water/acetonitrile gradient) effectively separates polar impurities ().
  • Recrystallization from ethanol/water mixtures (7:3 v/v) can yield high-purity crystals (>99%).
  • For scale-up, preparative HPLC with 0.1% TFA in the mobile phase improves resolution of charged species ().

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of pyrazole ring formation in analogs of this compound?

  • Methodology :

  • Temperature control : Lower temperatures (−10°C to 0°C) during cyclization favor regioselective pyrazole formation ().
  • Catalyst screening : Pd(PPh₃)₄ or CuI catalysts enhance cross-coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions ().
  • Computational modeling : DFT calculations predict transition-state energies to guide substituent placement (e.g., methyl vs. trifluoromethyl groups).

Q. What analytical approaches resolve contradictions in NMR data for diastereomers or tautomeric forms of this compound?

  • Methodology :

  • Variable-temperature NMR (VT-NMR) distinguishes tautomers by observing coalescence points (e.g., for 4,6-dihydropyrrolo-pyrazole tautomerism).
  • Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, while NOESY/ROESY identifies spatial proximity of protons in diastereomers ().
  • X-ray crystallography provides unambiguous stereochemical assignments ().

Q. How can researchers mitigate hydrolysis of the Fmoc group during prolonged storage or acidic/basic conditions?

  • Methodology :

  • Lyophilization : Store the compound as a lyophilized powder under argon at −20°C to reduce hydrolysis .
  • Buffered solutions : In aqueous workflows, maintain pH 6–7 with phosphate buffers to stabilize the Fmoc group ( ) .
  • Stability studies : Use accelerated degradation tests (40°C/75% RH for 4 weeks) to model shelf-life and identify degradation pathways via LC-MS ( ) .

Q. What strategies are employed to analyze trace impurities (e.g., de-Fmoc byproducts) in this compound?

  • Methodology :

  • LC-MS/MS with MRM quantifies impurities at <0.1% levels by targeting specific m/z transitions (e.g., m/z 179 for free fluorenylmethanol).
  • Spiking experiments with synthesized impurity standards (e.g., 9-fluorenone derivatives) validate detection limits ().
  • Forced degradation studies (acid/base/oxidative stress) identify labile sites in the molecule ( ) .

Methodological Notes

  • Safety : Always handle Fmoc-protected compounds in a fume hood; avoid skin contact due to potential sensitization (P210, P301 codes in ) .
  • Data Reproducibility : Report reaction parameters (e.g., equivalents of reagents, stirring rates) to ensure reproducibility, as minor variations can alter yields ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.